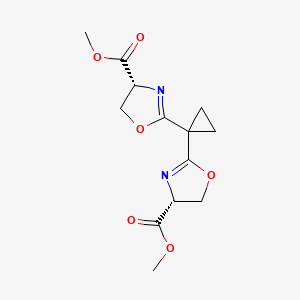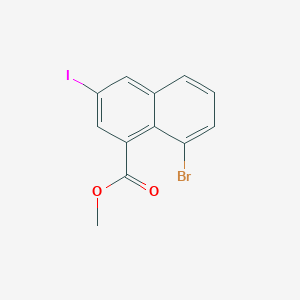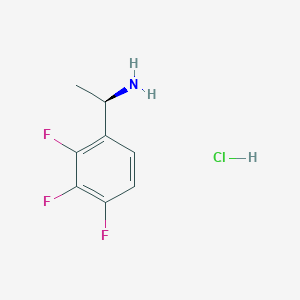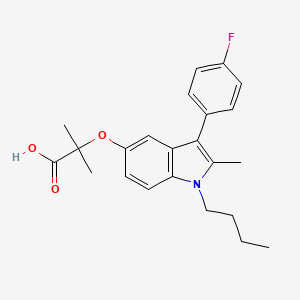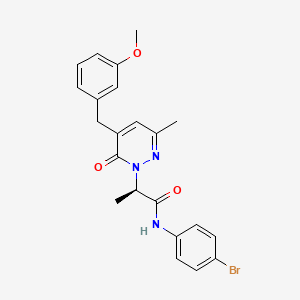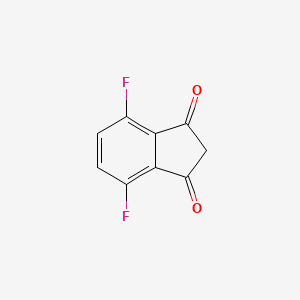
4,7-Difluoro-1h-indene-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Difluoro-1h-indene-1,3(2h)-dione is a fluorinated organic compound belonging to the indene family. Indene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a subject of interest in various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-1h-indene-1,3(2h)-dione typically involves the fluorination of indene derivatives. Common synthetic routes may include:
Electrophilic Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Fluorination: Employing fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production of fluorinated indene derivatives may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to handle the reactive fluorinating agents.
化学反応の分析
Types of Reactions
4,7-Difluoro-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4,7-difluoro-1,3-indanedione.
Reduction: Formation of 4,7-difluoro-1,3-dihydroindene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 4,7-Difluoro-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
- 4-Fluoro-1h-indene-1,3(2h)-dione
- 7-Fluoro-1h-indene-1,3(2h)-dione
- 4,7-Dichloro-1h-indene-1,3(2h)-dione
Uniqueness
4,7-Difluoro-1h-indene-1,3(2h)-dione is unique due to the presence of two fluorine atoms at specific positions on the indene ring. This fluorination pattern can significantly influence its chemical reactivity, biological activity, and physical properties compared to other halogenated indene derivatives.
特性
分子式 |
C9H4F2O2 |
|---|---|
分子量 |
182.12 g/mol |
IUPAC名 |
4,7-difluoroindene-1,3-dione |
InChI |
InChI=1S/C9H4F2O2/c10-4-1-2-5(11)9-7(13)3-6(12)8(4)9/h1-2H,3H2 |
InChIキー |
YKPRAKACYKYUPE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C=CC(=C2C1=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



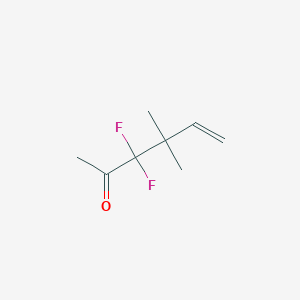

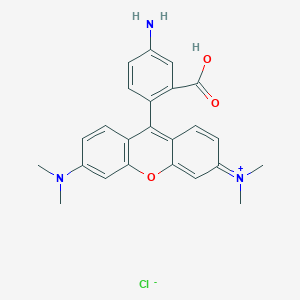
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
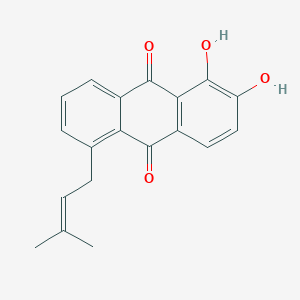
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
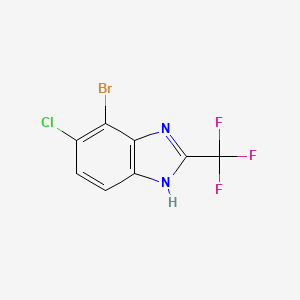
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
